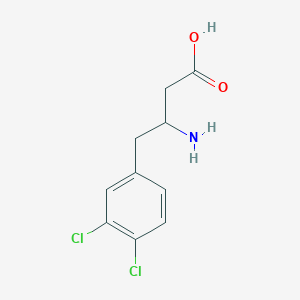

3-Amino-4-(3,4-dichlorophenyl)butyric Acid

Beschreibung

Significance of Non-Canonical Amino Acids in Advanced Biomolecular Design

The site-specific incorporation of non-canonical amino acids into proteins allows for the precise introduction of novel chemical and physical properties. nih.govacs.org This capability has profound implications for advanced biomolecular design, enabling the creation of proteins with enhanced stability, novel catalytic activities, and unique binding specificities. google.comoup.com By moving beyond the limitations of the 20 standard amino acids, researchers can introduce bio-orthogonal handles for specific labeling, fluorescent probes to study protein dynamics, and photo-cross-linkers to map protein-protein interactions within their native cellular environment. nih.govacs.org

Furthermore, the incorporation of ncAAs is a powerful tool in "protein medicinal chemistry," facilitating the development of more 'drug-like' protein therapeutics. nih.gov This includes the generation of precisely defined antibody-drug conjugates and the control of viral and cellular replication through ncAA-dependent protein function. nih.gov The ability to install unique chemical functionalities with spatial and temporal control opens up new avenues for understanding complex biological mechanisms and for the rational design of novel biomaterials and therapeutic agents. acs.org

Classification of Amino Acid Analogues with Specific Reference to 3-Amino-4-(3,4-dichlorophenyl)butyric Acid

Amino acids can be broadly classified based on the properties of their side chains (R-groups), such as polarity, charge, and chemical structure. researchgate.netkhanacademy.org These classifications typically include nonpolar aliphatic, aromatic, polar uncharged, and charged (acidic and basic) groups. khanacademy.orgmicrobenotes.com Unnatural amino acids expand upon these classifications by introducing a wide array of novel side chains and backbone modifications.

This compound is a non-canonical amino acid analogue. Its classification can be understood by examining its structural features:

Amino Acid Analogue: It possesses the core structure of an amino acid, containing both an amino group (-NH₂) and a carboxylic acid group (-COOH). wikipedia.orgunipune.ac.in

β-Amino Acid: Unlike the canonical α-amino acids where the amino group is attached to the α-carbon (the carbon adjacent to the carboxyl group), in this molecule, the amino group is at the β-position (the second carbon from the carboxyl group). This backbone modification can influence the secondary structure of peptides and proteins. acs.org

Phenylalanine Analogue: The presence of a phenyl ring attached to the butyric acid backbone makes it an analogue of the aromatic amino acid phenylalanine.

Halogenated Compound: The phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions. Halogenation, particularly with chlorine or fluorine, is a common strategy in medicinal chemistry and can enhance biological interactions and stability. oup.com

The specific stereochemistry, such as (S) or (R) at the chiral centers, is a critical feature that often dictates its biological activity and interactions.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |

| Molecular Weight | 248.10 g/mol |

| IUPAC Name | 3-Amino-4-(3,4-dichlorophenyl)butanoic acid |

| Classification | Non-canonical β-amino acid, Halogenated phenylalanine analogue |

| Key Structural Features | Butyric acid backbone, β-amino group, 3,4-dichlorophenyl moiety |

Historical Context and Evolution of Unnatural Amino Acid Incorporation Methodologies

The concept of incorporating molecules other than the canonical amino acids into proteins dates back over half a century. google.com Early experiments demonstrated that the cellular protein synthesis machinery could be "tricked" into using amino acid analogues. google.comnih.gov A landmark 1962 experiment showed that after chemically converting cysteine to alanine (B10760859) on its transfer RNA (tRNA), the ribosome incorporated alanine at codons meant for cysteine. nih.gov

The development of methods for the site-specific incorporation of UAAs has progressed significantly since these initial discoveries. Key methodologies include:

In Vitro Suppression: A general method developed in the late 1980s and early 1990s involved the chemical acylation of a suppressor tRNA with the desired UAA. nih.govgoogle.com This aminoacylated tRNA, when added to an in vitro protein synthesis system, could read through a stop codon (like the amber codon, UAG) engineered into the gene of interest, thereby inserting the UAA at a specific site. nih.govnih.gov While versatile, this method was technically demanding and produced low yields of the modified protein. google.comnih.gov

In Vivo Incorporation in Xenopus Oocytes: The in vitro suppression method was later adapted for use in living cells, specifically Xenopus oocytes. nih.gov This was a significant step forward, allowing for the study of UAA-containing proteins, particularly ion channels, in a cellular context. nih.gov

Genetic Code Expansion in E. coli : A major breakthrough occurred in 2001 with the development of a general method for genetically encoding UAAs in E. coli. nih.govmdpi.com This approach relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, meaning the synthetase charges its cognate tRNA with the UAA but does not recognize any of the endogenous tRNAs, and the orthogonal tRNA is not recognized by any endogenous synthetases. nih.govyoutube.com This engineered pair works in concert to incorporate the UAA in response to a reassigned codon, most commonly the amber stop codon. mdpi.comyoutube.com This in vivo method removed the need for chemical tRNA acylation and allowed for much higher yields of the UAA-containing protein. nih.gov

These advancements have transformed the field, making the site-specific incorporation of a wide variety of UAAs a more accessible and powerful tool for biochemists and chemical biologists to probe and engineer protein function. nih.govmdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-(3,4-dichlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUQWYZNNRALPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 3,4 Dichlorophenyl Butyric Acid and Its Stereoisomers

Stereoselective and Enantioselective Synthesis of β-Amino Acids

The controlled synthesis of β-amino acids with specific stereochemistry is crucial for their application in various fields. Several general strategies have been developed for the stereoselective and enantioselective synthesis of these compounds. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or the derivatization of readily available chiral precursors like α-amino acids.

One common approach is the Arndt-Eistert homologation of α-amino acids. This method involves the conversion of an N-protected α-amino acid to its corresponding diazoketone, followed by a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile to yield the β-amino acid derivative. The stereointegrity at the α-carbon of the starting amino acid is generally maintained during this process.

Another powerful technique is the asymmetric hydrogenation of β-enamino esters. Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can effectively reduce the double bond to produce the β-amino acid ester with high enantioselectivity.

The Mannich reaction , involving the condensation of an enolate or its equivalent with an imine, is also a cornerstone in β-amino acid synthesis. The use of chiral catalysts or chiral starting materials allows for the asymmetric construction of the β-amino acid backbone. For instance, the use of chiral organocatalysts can promote the enantioselective addition of ketones or aldehydes to N-protected imines.

Furthermore, methods starting from chiral pools, such as the use of Garner's aldehyde, derived from serine, have been employed for the stereocontrolled synthesis of complex amino acids. elsevierpure.com This approach allows for the introduction of various substituents with defined stereochemistry.

Targeted Synthesis of (S)-3-Amino-4-(3,4-dichlorophenyl)butyric Acid and (R)-3-Amino-4-(3,4-dichlorophenyl)butyric Acid

While specific literature detailing the synthesis of the individual enantiomers of 3-Amino-4-(3,4-dichlorophenyl)butyric acid is not abundant, synthetic routes can be proposed based on established methodologies for structurally similar compounds, such as the key intermediate for Sitagliptin, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. nih.govfigshare.comresearchgate.net

A plausible and efficient route to synthesize the (S) and (R) enantiomers would likely involve an asymmetric catalytic approach. For instance, a key intermediate, a β-keto ester, could be synthesized and then subjected to asymmetric hydrogenation.

A Proposed Synthetic Route:

A potential synthetic pathway could start from 3,4-dichlorophenylacetic acid. This starting material can be converted to its corresponding acid chloride and then reacted with Meldrum's acid in the presence of a base to form an acyl Meldrum's acid derivative. Subsequent reaction with an alcohol would yield a β-keto ester. This β-keto ester can then be transformed into an enamine or subjected to reductive amination. The crucial enantioselective step would be the asymmetric hydrogenation of the resulting enamine or the direct asymmetric reductive amination of the β-keto ester using a chiral catalyst.

For the synthesis of the (R)-enantiomer, a ruthenium-based catalyst with a chiral BINAP ligand could be employed for the asymmetric hydrogenation of a β-enamino ester derived from the corresponding β-keto ester. Conversely, the use of the opposite enantiomer of the chiral ligand would be expected to yield the (S)-enantiomer.

An alternative strategy involves the use of a chiral auxiliary. For example, the β-keto ester could be reacted with a chiral amine to form a chiral enamine, which is then reduced diastereoselectively. Subsequent removal of the chiral auxiliary would provide the desired enantiomer of the β-amino acid.

The commercial availability of the Boc-protected forms of both (S)-3-Amino-4-(3,4-dichlorophenyl)butyric acid and (R)-3-Amino-4-(3,4-dichlorophenyl)butyric acid suggests that efficient and scalable synthetic routes have been developed. vwr.comlabcompare.comchemdad.com

Table 1: Proposed Intermediates in the Synthesis of this compound Enantiomers

| Intermediate | Structure | Role in Synthesis |

| 3,4-Dichlorophenylacetic acid | Starting material | |

| 3,4-Dichlorophenylacetyl chloride | Activated carboxylic acid derivative | |

| Acyl Meldrum's acid derivative | Intermediate for β-keto ester synthesis | |

| β-Keto ester | Precursor for asymmetric reduction | |

| β-Enamino ester | Substrate for asymmetric hydrogenation |

Functional Group Derivatization Strategies for Subsequent Bioconjugation

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. wikipedia.org this compound possesses two primary functional groups available for derivatization: the amino group (-NH2) and the carboxylic acid group (-COOH). These handles allow for its attachment to proteins, peptides, nucleic acids, or other molecules of interest.

Derivatization of the Amino Group:

The primary amine group is a nucleophile and can be targeted by a variety of electrophilic reagents. Common strategies for modifying amino groups in the context of bioconjugation include:

Acylation: The amine can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or acid chlorides to form stable amide bonds. This is one of the most widely used methods for protein labeling. nih.gov

Reductive Amination: The amino group can react with aldehydes or ketones to form a Schiff base, which is then reduced to a stable secondary amine. This reaction is often performed under mild conditions compatible with biological molecules. rsc.org

Alkylation: The amine can be alkylated using alkyl halides, although this method can sometimes lack specificity and lead to over-alkylation.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid group can be activated to facilitate reaction with nucleophiles, such as the amino groups of lysine (B10760008) residues on a protein.

Carbodiimide Chemistry: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate carboxylic acids. The activated species can then react with a primary amine to form an amide bond. The addition of N-hydroxysuccinimide (NHS) or sulfo-NHS can improve the efficiency of the reaction by forming a more stable intermediate.

Esterification: The carboxylic acid can be converted to an ester, which can then serve as a handle for further modification or as a prodrug moiety.

The choice of derivatization strategy depends on the specific application and the nature of the molecule to which this compound is being conjugated. nih.govlibretexts.org For instance, if the goal is to attach it to a protein, the carboxylic acid could be activated with EDC/NHS and then reacted with the lysine residues of the protein. Alternatively, the amino group of the compound could be modified with a linker containing a bioorthogonal functional group, such as an azide (B81097) or an alkyne, for subsequent click chemistry reactions.

Table 2: Functional Group Derivatization Strategies

| Functional Group | Reagent/Method | Resulting Linkage |

| Amino (-NH2) | NHS-ester | Amide |

| Amino (-NH2) | Aldehyde/Ketone + Reducing Agent | Secondary Amine |

| Carboxylic Acid (-COOH) | EDC/NHS + Amine | Amide |

Structural Integration of 3 Amino 4 3,4 Dichlorophenyl Butyric Acid into Biologically Active Peptidomimetic Scaffolds

Design Principles for Peptidomimetic Macrocycles Utilizing Unnatural Amino Acids

The design of peptidomimetic macrocycles is a sophisticated process aimed at creating molecules that mimic the structure and function of natural peptides or proteins while possessing more favorable pharmacological characteristics. nih.gov The incorporation of unnatural amino acids is a key element of this design process, allowing for the creation of novel molecular architectures with tailored properties. nih.govpnas.org

Key Design Principles:

Conformational Constraint: A primary goal in peptidomimetic design is to reduce the conformational flexibility inherent in linear peptides. Macrocyclization is a common strategy to achieve this, and the inclusion of unnatural amino acids can further rigidify the structure, locking it into a bioactive conformation. nih.gov

Modulation of Physicochemical Properties: Unnatural amino acids can be selected to fine-tune properties such as lipophilicity, polarity, and hydrogen bonding capacity. The dichlorophenyl group of 3-Amino-4-(3,4-dichlorophenyl)butyric acid, for instance, significantly increases lipophilicity, which can influence membrane permeability and interactions with hydrophobic pockets of target proteins.

Introduction of Novel Functionality: Unnatural amino acids can introduce chemical functionalities not found in the 20 proteinogenic amino acids. nih.gov This allows for the strategic placement of groups that can form specific interactions with a biological target, such as hydrogen bonds, salt bridges, or hydrophobic interactions. nih.gov

Resistance to Proteolytic Degradation: Natural peptides are often rapidly degraded by proteases in the body. The incorporation of unnatural amino acids, particularly those with non-standard backbones or side chains like β- or γ-amino acids, can render the peptidomimetic resistant to enzymatic cleavage, thereby increasing its in vivo half-life. pnas.org

A diversity-oriented synthesis (DOS) strategy is often employed to generate libraries of peptidomimetic macrocycles with significant structural and stereochemical diversity. pnas.org This approach allows for the exploration of a broad chemical space to identify compounds with desired biological activities. nih.gov

Interactive Table 1: Design Considerations for Incorporating Unnatural Amino Acids into Peptidomimetic Macrocycles

| Design Principle | Rationale | Example Application with this compound |

| Conformational Constraint | To pre-organize the peptidomimetic into a bioactive conformation and reduce the entropic penalty of binding. | The bulky dichlorophenyl group can act as a conformational lock, restricting the rotational freedom of the peptide backbone. |

| Increased Lipophilicity | To enhance membrane permeability and improve binding to hydrophobic pockets of target proteins. | The dichlorophenyl moiety significantly increases the lipophilicity of the resulting peptidomimetic. |

| Enhanced Proteolytic Stability | To increase the in vivo half-life of the peptidomimetic by preventing degradation by proteases. | The β-amino acid structure of the compound disrupts the typical peptide backbone recognized by proteases. |

| Scaffold Diversity | To explore a wider range of three-dimensional structures and increase the probability of finding a potent and selective binder. | The unique structure of this amino acid allows for the creation of novel macrocyclic scaffolds not accessible with natural amino acids alone. pnas.org |

Role of this compound in Secondary Structure Stabilization, particularly Alpha-Helical Conformations

The defined three-dimensional structure of peptides and proteins is crucial for their biological function. The α-helix is one of the most common secondary structural motifs. The stabilization of such structures in shorter peptides is a significant challenge but is critical for mimicking the bioactive conformation of larger proteins. nih.gov The incorporation of specific amino acids, including unnatural ones, can play a pivotal role in stabilizing these secondary structures.

While specific studies detailing the direct impact of this compound on α-helical conformations are not prevalent in the provided search results, general principles of secondary structure stabilization by unnatural amino acids can be applied. The strategic placement of amino acids at the termini of a helical segment, known as "end capping," is a well-established method for helix stabilization. nih.gov For instance, residues like aspartate and asparagine at the N-terminus and arginine and lysine (B10760008) at the C-terminus have been shown to induce and stabilize α-helical structures. nih.gov

Interactive Table 2: Potential Contributions of this compound to Secondary Structure

| Structural Feature | Potential Effect on Secondary Structure | Rationale |

| Bulky Dichlorophenyl Group | Can promote the formation of a hydrophobic core, thereby stabilizing the overall fold of the peptidomimetic. | Hydrophobic collapse is a major driving force in the folding of peptides and proteins. |

| β-Amino Acid Backbone | Can induce specific turn structures or disrupt canonical secondary structures like α-helices or β-sheets. | The altered backbone spacing and bond angles of β-amino acids lead to different conformational preferences compared to α-amino acids. |

| Aromatic Side Chain | Can participate in π-π stacking interactions with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). | These interactions can provide significant stabilization to the folded structure. |

Advanced Synthetic Methodologies for Macrocyclization, including Ligation Chemistry and Cross-linking Techniques

The construction of macrocyclic peptidomimetics is a synthetically challenging endeavor. researchgate.net The key step, the intramolecular ring-closing reaction, often has to compete with intermolecular oligomerization. rsc.org To overcome this, various advanced synthetic methodologies have been developed.

Commonly Used Macrocyclization Techniques:

Macrolactamization: This is one of the most common methods for forming macrocycles and involves the formation of an amide bond between a terminal amine and a carboxylic acid. researchgate.netnih.gov This reaction is often carried out under high dilution conditions to favor the intramolecular reaction.

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the formation of carbon-carbon double bonds within a macrocyclic ring. This method is highly efficient and tolerant of many functional groups. researchgate.netnih.gov

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry used in macrocyclization. nih.govmdpi.com This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it suitable for complex biomolecules. pnas.org

Ligation Chemistry: Chemical ligation strategies, such as native chemical ligation (NCL), allow for the joining of unprotected peptide fragments. rsc.org NCL involves the reaction of a C-terminal thioester with an N-terminal cysteine residue to form a native peptide bond. Variations of this chemistry have been developed to incorporate non-native linkages.

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki, Sonogashira, and Stille couplings are used to form carbon-carbon or carbon-heteroatom bonds to create the macrocyclic ring. researchgate.netnih.gov The Sonogashira coupling, for instance, is used to create shape-persistent macrocycles from aryl halides and terminal alkynes. nih.gov

Imine-Based Cyclization: Inspired by the biosynthesis of some natural products, imine formation between an aldehyde and an amine can be used as a reversible cyclization strategy. acs.org The resulting cyclic imine can then be trapped by intra- or intermolecular nucleophiles to form a stable macrocycle. acs.org

The choice of macrocyclization strategy depends on the desired ring size, the functional groups present in the linear precursor, and the intended final structure of the peptidomimetic. The incorporation of this compound would need to be compatible with the chosen cyclization chemistry.

Interactive Table 3: Overview of Macrocyclization Methodologies

| Methodology | Key Reaction | Advantages |

| Macrolactamization | Amide bond formation | Well-established, versatile |

| Ring-Closing Metathesis (RCM) | Olefin metathesis | High efficiency, functional group tolerance researchgate.netnih.gov |

| Click Chemistry (CuAAC) | Azide-alkyne cycloaddition | High specificity, mild reaction conditions pnas.orgnih.govmdpi.com |

| Native Chemical Ligation (NCL) | Thioester + N-terminal Cysteine | Joins unprotected peptides rsc.org |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of an alkyne and an aryl halide | Forms rigid, shape-persistent macrocycles nih.gov |

| Imine-Based Cyclization | Imine formation between an aldehyde and an amine | Can be performed in aqueous media with unprotected peptides acs.org |

Molecular and Cellular Mechanistic Studies of Peptidomimetics Containing 3 Amino 4 3,4 Dichlorophenyl Butyric Acid

Quantitative Analysis of Target Receptor Binding Kinetics and Thermodynamics

The characterization of how a compound interacts with its molecular targets is fundamental to understanding its mechanism of action. This involves determining its binding affinity, the rates of association and dissociation, and its functional effect as an agonist or antagonist.

Quantitative analysis of receptor binding relies on a variety of robust in vitro assay methodologies. For G-Protein Coupled Receptors (GPCRs), the primary target of Lesogaberan, these assays are essential for drug discovery and characterization.

Radioligand Binding Assays : This traditional gold-standard method provides sensitive and quantitative data on GPCR expression and ligand affinity. researchgate.netcreative-biogene.com These assays use a radioactively labeled ligand that binds to the receptor. creative-biogene.com The affinity of a non-labeled test compound, such as a peptidomimetic containing 3-Amino-4-(3,4-dichlorophenyl)butyric acid, can be determined by its ability to compete with and displace the radioligand. creative-biogene.com The results are used to calculate key parameters like the inhibitor constant (Ki). researchgate.net

Fluorescence-Based Assays : To avoid the costs and safety concerns of radioactivity, fluorescence-based methods have been developed. researchgate.net Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technique where ligands or receptors are labeled with fluorescent molecules (a donor and an acceptor). creative-biogene.comnih.gov When the molecules are in close proximity, the donor can transfer energy to the acceptor, producing a signal that can be measured to quantify binding interactions. nih.gov This "mix and measure" format is suitable for high-throughput screening. creative-biogene.com

Functional Assays : Beyond just binding, it is crucial to measure the functional response. For GPCRs, this often involves measuring changes in intracellular second messengers. nih.gov For Gαs or Gαi coupled receptors, assays can measure the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov For Gαq coupled receptors, assays can detect increases in intracellular calcium (Ca²⁺) or inositol (B14025) phosphates (IP₃). nih.govnih.gov These functional assays determine whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). nih.gov

A review of available scientific literature indicates no published studies on the interaction between peptidomimetics containing this compound, such as Lesogaberan, and the MDM2 or MDM4 proteins. Research into inhibitors of the p53-MDM2/MDM4 interaction has focused on different chemical scaffolds and peptide sequences. nih.govnih.govnih.gov

Research has firmly established that Lesogaberan is a potent and selective agonist of the Gamma-aminobutyric acid type B (GABA-B) receptor, which is a class C G-Protein Coupled Receptor. guidetopharmacology.orgprobechem.com It was specifically designed to target this receptor system. wikipedia.org In vitro studies have quantified its high affinity and potency. Specifically, Lesogaberan demonstrates a binding affinity (Ki) of 5 nM and a functional potency (EC50) of 8.6 nM at the human GABA-B receptor. probechem.com The compound shows high selectivity, with a 274-fold greater selectivity for the GABA-B receptor over the GABA-A receptor. probechem.com

Table 1: In Vitro Activity of Lesogaberan at the GABA-B Receptor A lower value indicates higher binding affinity (Ki) or higher potency (EC50).

| Parameter | Value | Assay Description | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 5 nM | Displacement of GABA binding from rat brain membranes. | probechem.com |

| Potency (EC50) | 8.6 nM | Increased intracellular Ca²⁺ in CHO cells transfected with human GABA-B1a/2. | probechem.com |

There is no available data in the scientific literature regarding any agonistic or antagonistic activity of Lesogaberan on the Growth Hormone-Releasing Hormone (GHRH) receptor.

Modulation of Protein-Protein Interactions in Cellular Systems

The activity of a compound can extend beyond its primary receptor to influence complex cellular signaling networks and protein-protein interactions.

MDM2 and MDM4 are critical negative regulators of the p53 tumor suppressor protein. nih.gov While disrupting their interaction with p53 is a key anticancer strategy, there are no published scientific findings to indicate that peptidomimetics containing this compound, including Lesogaberan, disrupt the p53-MDM2/MDM4 regulatory axis. nih.govnih.govnih.gov

While there is no available research linking Lesogaberan to the β-catenin-dependent Wnt pathway, studies exploring its potential use for non-alcoholic steatohepatitis (NASH) have revealed its impact on other signaling pathways. nih.govmdpi.com In a study using primary human hepatic stellate cells (the main fibrogenic cells in the liver), transcriptomic analysis was performed to see how Lesogaberan altered gene expression. nih.gov This analysis identified that key regulatory nodes impacted by Lesogaberan included MAP and ERK kinases . nih.gov

The study further demonstrated that in a more physiologically relevant model using precision-cut human liver slices, Lesogaberan significantly down-regulated the mRNA expression of key genes involved in fibrosis and inflammation. nih.gov

Table 2: Effect of Lesogaberan on Gene Expression in Human Liver Slices Data reflects changes in mRNA expression after 24-hour treatment.

| Gene | Function | Effect of Lesogaberan | Reference |

|---|---|---|---|

| Col1A1 | Collagen Type I Alpha 1 Chain (fibrosis marker) | Significantly down-regulated | nih.gov |

| αSMA (ACTA2) | Alpha-Smooth Muscle Actin (stellate cell activation marker) | Significantly down-regulated | nih.gov |

| TNF-α | Tumor Necrosis Factor Alpha (pro-inflammatory cytokine) | Significantly down-regulated | nih.gov |

These findings indicate that peptidomimetics containing this compound can modulate cellular signaling pathways related to inflammation and fibrogenesis, at least in hepatic cells, with a notable impact on the MAP/ERK kinase network. nih.gov

Investigation of Intracellular Target Engagement and Downstream Signaling Cascade Effects

The engagement of intracellular targets by peptidomimetics is a critical area of research, offering the potential to modulate cellular pathways that are often considered "undruggable" by traditional small molecules or large biologics. The incorporation of unique structural motifs, such as this compound, can confer the ability to interact with specific intracellular proteins, including those involved in protein-protein interactions (PPIs).

Intracellular Target Engagement:

Peptidomimetics are designed to mimic the structure of natural peptides, allowing them to bind to the biological targets of these peptides. The introduction of unnatural amino acids can enhance binding affinity and selectivity. For instance, the dichlorophenyl group of this compound can engage in hydrophobic and aromatic interactions within the binding pocket of a target protein. The γ-amino acid backbone introduces a different conformational geometry compared to natural α-amino acids, which can be crucial for fitting into specific binding sites.

The identification of intracellular targets for novel peptidomimetics often involves a combination of computational and experimental approaches. In silico docking studies can predict potential binding partners by modeling the interaction of the peptidomimetic with known protein structures. Experimental validation can then be performed using techniques such as:

Affinity Chromatography: Immobilized peptidomimetics can be used to pull down interacting proteins from cell lysates.

Surface Plasmon Resonance (SPR): This technique can quantify the binding affinity and kinetics between the peptidomimetic and a purified target protein.

Cellular Thermal Shift Assay (CETSA): Changes in the thermal stability of a target protein upon ligand binding can be used to confirm intracellular engagement.

Downstream Signaling Cascade Effects:

Once a peptidomimetic engages its intracellular target, it can modulate downstream signaling pathways. The nature of this modulation depends on whether the peptidomimetic acts as an agonist, antagonist, or allosteric modulator. For example, if a peptidomimetic disrupts a key PPI in a cancer-related pathway, it could lead to the inhibition of cell proliferation and the induction of apoptosis.

The investigation of downstream effects typically involves a suite of cell-based assays, including:

Western Blotting: To measure changes in the expression and phosphorylation status of key signaling proteins.

Reporter Gene Assays: To assess the activity of transcription factors that are regulated by the targeted pathway.

Gene Expression Profiling: Techniques like RNA sequencing can provide a global view of the transcriptional changes induced by the peptidomimetic.

Functional Assays: Measuring cellular responses such as proliferation, apoptosis, and migration.

While no specific data exists for peptidomimetics containing this compound, research on other peptidomimetics has demonstrated their ability to modulate critical signaling pathways. For example, peptidomimetics have been developed to target the interaction between p53 and its negative regulators MDM2/MDMX, leading to the reactivation of the p53 tumor suppressor pathway.

Table 1: Hypothetical Intracellular Target Engagement and Downstream Signaling Effects of a Peptidomimetic Containing this compound

| Parameter | Hypothetical Finding | Investigative Technique |

| Intracellular Target | B-cell lymphoma 2 (Bcl-2) protein | Affinity Chromatography, SPR, CETSA |

| Binding Affinity (Kd) | Low micromolar range | Surface Plasmon Resonance |

| Downstream Effect | Disruption of Bcl-2/Bax interaction | Co-immunoprecipitation |

| Signaling Cascade | Activation of the intrinsic apoptotic pathway | Western Blot for cleaved caspase-3 |

| Cellular Outcome | Induction of apoptosis in cancer cells | Flow cytometry with Annexin V staining |

Cellular Permeability and Intracellular Stability Assessment of Peptidomimetic Constructs

A major hurdle in the development of peptide-based therapeutics is their generally poor cell permeability and susceptibility to proteolytic degradation. The incorporation of unnatural amino acids like this compound is a key strategy to overcome these limitations.

Cellular Permeability:

The ability of a peptidomimetic to cross the cell membrane is crucial for reaching intracellular targets. Several factors influence cell permeability, including size, charge, lipophilicity, and the ability to form intramolecular hydrogen bonds to mask polar groups. The dichlorophenyl moiety in this compound significantly increases the lipophilicity of the peptidomimetic, which can enhance its ability to partition into the lipid bilayer of the cell membrane.

The assessment of cellular permeability is typically conducted using various in vitro models:

Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that measures the ability of a compound to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane.

Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive diffusion and active transport.

Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, MDCK cells form tight junctions and are a widely used model for predicting oral absorption and blood-brain barrier penetration.

Studies on γ-amino acid-containing peptides (γ-AApeptides) have shown that they can be more cell-permeable than their α-peptide counterparts. nih.gov The altered backbone conformation can facilitate the adoption of structures that are more amenable to membrane translocation.

Intracellular Stability:

Once inside the cell, a peptidomimetic must remain intact long enough to reach its target and exert its biological effect. Peptides are rapidly degraded by intracellular proteases. The use of unnatural amino acids, such as γ-amino acids, can confer significant resistance to proteolysis because they are not recognized by the active sites of these enzymes. nih.gov

The intracellular stability of a peptidomimetic can be assessed by:

Incubation with Cell Lysates or Subcellular Fractions: The peptidomimetic is incubated with cell lysates or specific fractions (e.g., cytosol, microsomes) containing proteases, and its degradation over time is monitored by techniques like HPLC or LC-MS.

Pulse-Chase Experiments: Cells are incubated with a labeled version of the peptidomimetic for a short period (pulse), and then the label is "chased" with an unlabeled version. The disappearance of the labeled compound over time provides a measure of its intracellular half-life.

The inclusion of this compound, with its non-natural γ-amino acid structure, is expected to significantly enhance the intracellular stability of peptidomimetic constructs compared to their natural peptide analogs.

Table 2: Predicted Cellular Permeability and Stability of a Peptidomimetic Containing this compound

| Parameter | Predicted Outcome | Assessment Method |

| PAMPA Permeability (Pe) | Moderate to High | PAMPA |

| Caco-2 Apparent Permeability (Papp) | > 1 x 10-6 cm/s | Caco-2 Assay |

| Intracellular Half-life | Significantly longer than corresponding α-peptide | Incubation with cell lysates followed by LC-MS analysis |

| Proteolytic Resistance | High | Incubation with proteases (e.g., trypsin, chymotrypsin) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Stereochemical Configuration of 3-Amino-4-(3,4-dichlorophenyl)butyric Acid on Biological Activity

Stereochemistry is a critical determinant of the biological activity in many GABA analogs. For this compound, the carbon atom at the 3-position of the butyric acid chain is a chiral center, leading to two distinct enantiomers: (R)- and (S)-3-Amino-4-(3,4-dichlorophenyl)butyric acid.

Research on related compounds, such as its parent compound phenibut, demonstrates a clear stereochemical preference. Studies have shown that the pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer, which exhibits a significantly higher affinity for GABAB receptors, while the (S)-enantiomer is largely inactive. nih.gov For instance, the binding affinity (Ki) of (R)-phenibut for GABAB receptors is approximately 92 µM, whereas the racemic mixture has a lower affinity of 177 µM. nih.gov This suggests that the (S)-enantiomer does not contribute positively to the binding.

Table 1: Stereochemical Influence on GABAB Receptor Affinity for Phenibut Analogs

| Compound | Stereochemistry | Binding Affinity (Ki, µM) |

|---|---|---|

| Phenibut | Racemic | 177 +/- 2 nih.gov |

| Phenibut | (R)-enantiomer | 92 +/- 3 nih.gov |

| Phenibut | (S)-enantiomer | Inactive nih.gov |

| Baclofen (B1667701) | Racemic | 6.0 +/- 1 nih.gov |

Systematic Modifications of the Dichlorophenyl Moiety and Their Influence on Target Affinity and Selectivity

The nature and position of substituents on the phenyl ring of 3-amino-4-arylbutyric acid derivatives play a crucial role in modulating their affinity and selectivity for GABA transporters (GATs) and receptors. The 3,4-dichloro substitution pattern of the target compound is a key feature that distinguishes it from its parent compound, phenibut, and other analogs like baclofen (a 4-chloro derivative).

The introduction of halogen atoms, particularly chlorine, to the phenyl ring generally enhances lipophilicity, which can influence blood-brain barrier penetration and target binding. The position of these halogens is critical. For example, moving the chloro group from the para-position (4-position) in baclofen to other positions or adding a second halogen, as in the 3,4-dichloro configuration, significantly alters the electronic distribution and steric profile of the molecule. This, in turn, affects how the compound fits into the binding pocket of its target protein.

While a systematic comparative study of all possible dichloro-isomers (e.g., 2,4-, 3,4-, 3,5-) of 3-Amino-4-phenylbutyric acid is not extensively documented in publicly available literature, SAR studies on related inhibitors provide insights. For instance, in a series of Bak-derived peptides, mutating an isoleucine residue to a 4-chlorophenylalanine resulted in a 4.6-fold increase in binding affinity for the Bcl-x(L) protein, highlighting the positive contribution of a chloro-substituted phenyl ring to binding interactions. nih.gov Similarly, the development of the potent GABA aminotransferase inactivator CPP-115 involved difluoromethylenecyclopentane, but an analog with a dichloromethylene group showed only weak reversible inhibition, suggesting that the type and properties of the halogen are critical. nih.gov

The data on baclofen, with a Ki of 6.0 µM, shows a marked increase in GABAB receptor affinity compared to (R)-phenibut (92 µM), demonstrating the potent effect of a single para-chloro substitution. nih.gov This suggests that the 3,4-dichloro substitution in the title compound likely modulates affinity and possibly selectivity towards different GABA-related targets, such as the various subtypes of GABA transporters (GAT1, GAT2, GAT3, BGT-1). nih.govnih.gov

Table 2: Impact of Phenyl Ring Halogenation on GABAB Receptor Affinity

| Compound Name | Phenyl Ring Substitution | Binding Affinity (Ki, µM) |

|---|---|---|

| (R)-Phenibut | None | 92 nih.gov |

| Baclofen | 4-Chloro | 6.0 nih.gov |

| This compound | 3,4-Dichloro | Data not available |

Role of Substitutions on the Butyric Acid Backbone in Modulating Peptidomimetic Conformation and Efficacy

The butyric acid backbone of this compound serves as the scaffold that correctly positions the key pharmacophoric elements—the amino group and the dichlorophenyl ring—for interaction with the biological target. Modifications to this backbone can have profound effects on the molecule's conformation, flexibility, and ultimately, its biological efficacy.

The distance and relative orientation between the carboxylic acid and the amino group are critical for recognition by GABA-related proteins. Introducing substituents onto the backbone, such as methyl or hydroxyl groups, can restrict the molecule's conformational freedom. This pre-organization can lead to a more favorable binding entropy, potentially increasing affinity if the locked conformation matches the binding site's requirements. For example, studies on 4-amino-5-fluoro-3-phenylpentanoic acid, a related structure, showed that while it binds to GABA aminotransferase, the presence of the 3-phenyl group prevents the enzymatic reaction that occurs with simpler analogs, demonstrating how backbone substitution alters interaction. northwestern.edu

Furthermore, the introduction of hydroxyl groups can create new hydrogen bonding opportunities within the receptor binding site. The enantioselective actions of 4-amino-3-hydroxybutanoic acid (GABOB) at different GABA receptor subtypes highlight the importance of such substitutions. The R-enantiomer is more potent at GABAB and GABAC receptors, while the S-enantiomer is favored at GABAA receptors, indicating that the stereochemistry of backbone substituents dictates receptor selectivity. nih.gov

Acylation of the amino group or esterification of the carboxyl group are other common modifications. These changes can alter the compound's properties, such as its charge at physiological pH and its ability to cross cell membranes, effectively creating prodrugs or altering the binding mode. acs.org While specific data on backbone modifications of this compound is scarce, the principles derived from related GABA analogs are directly applicable.

Application of Rational Design and Combinatorial Library Screening in SAR Elucidation

The discovery and optimization of GABAergic ligands, including analogs of this compound, have increasingly benefited from rational design and high-throughput screening techniques. These approaches accelerate the process of SAR elucidation by moving beyond traditional, iterative chemical synthesis.

Rational design often begins with the creation of a pharmacophore model based on known active ligands or the crystal structure of the target protein, such as a GABA transporter or receptor. acs.org For GABA aminotransferase (GABA-AT) inhibitors, pharmacophore models have been constructed featuring hydrophobic, hydrogen bond acceptor, and ionizable features. acs.org These models are then used as 3D queries to screen large virtual libraries of chemical compounds to identify potential new hits. acs.org Techniques like molecular docking and molecular dynamics simulations are employed to predict the binding modes and affinities of these hits, prioritizing the most promising candidates for synthesis and biological evaluation. nih.gov

Combinatorial chemistry and library screening offer a complementary, empirical approach. By systematically creating large libraries of related compounds, researchers can explore a wide chemical space. For instance, libraries of nipecotic acid derivatives have been generated to find novel inhibitors of the GABA transporter GAT1. nih.gov These libraries can be screened using high-throughput assays, such as radioligand binding assays or functional uptake assays, to quickly identify compounds with high affinity and selectivity for a specific GAT subtype. nih.gov This approach has been successful in identifying ligands with selectivity for GAT-3, a transporter for which selective inhibitors have been historically difficult to find. nih.gov

These modern drug discovery techniques are instrumental in refining the SAR for complex molecules like this compound, enabling the targeted design of new analogs with improved therapeutic profiles.

Preclinical Metabolic Fate and Biotransformation Pathways of Peptidomimetics Incorporating 3 Amino 4 3,4 Dichlorophenyl Butyric Acid

Identification and Characterization of Major Biotransformation Pathways (e.g., Proteolytic Degradation)

The inclusion of unnatural amino acids like 3-Amino-4-(3,4-dichlorophenyl)butyric acid into peptide-based structures is a key strategy to increase resistance to metabolic breakdown. nih.gov Natural peptides are often susceptible to rapid degradation by proteases, which limits their therapeutic utility. Peptidomimetics containing modified backbones or unnatural residues are designed to be less recognizable by these enzymes, thereby preventing or slowing proteolytic cleavage. google.com

A primary goal for developing peptidomimetics is to enhance their stability against proteolysis, which refers to the enzymatic breakdown of proteins and peptides. google.comgoogle.com Assays to evaluate this would typically involve incubating the peptidomimetic with various proteases, such as trypsin, and analyzing the rate of degradation compared to a natural peptide counterpart. google.comgoogle.com While this is a standard assessment, specific data for peptidomimetics containing this compound are not available.

Profiling of Metabolites Formed via Enzymatic Processes

Detailed information on the specific metabolites formed from the enzymatic processing of peptidomimetics containing this compound is not available in the public domain. Metabolite profiling studies would typically be conducted to identify the structures of molecules resulting from the parent compound's biotransformation. These studies are crucial for understanding the clearance mechanisms and identifying any potentially active or toxic byproducts.

In Vitro Metabolic Stability Studies in Preclinical Biological Matrices (e.g., Hepatocytes, Plasma)

In vitro metabolic stability studies are fundamental in early drug discovery to predict a compound's behavior in vivo. These assays measure the rate at which a compound is eliminated when exposed to various biological samples. Common matrices include:

Hepatocytes (Liver Cells): Considered the "gold standard" for in vitro metabolism studies, as they contain a full complement of both Phase I and Phase II metabolic enzymes.

Plasma: Used to assess stability against enzymes present in the blood, such as esterases.

Liver Microsomes: These are fractions of liver cells that contain high concentrations of Cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism.

The stability of a compound is often reported as its half-life (t½) or intrinsic clearance (CLint). While these are standard procedures for novel chemical entities, specific results for this compound-containing peptidomimetics have not been published. The general purpose of using such unnatural amino acids is to create compounds with improved stability and a longer half-life. google.com

Table 1: Representative Data Table for In Vitro Metabolic Stability (Hypothetical) No public data is available for this compound. The table below is a hypothetical example of how such data would be presented.

| Biological Matrix | Species | Half-life (t½, min) | Intrinsic Clearance (CLint) |

|---|---|---|---|

| Hepatocytes | Human | > 120 | Low |

| Hepatocytes | Rat | 95 | Low to Intermediate |

| Plasma | Human | Stable | Not Applicable |

| Liver Microsomes | Human | > 60 | Low |

In Vivo Metabolic Profiling and Metabolite Identification in Preclinical Animal Models

Following in vitro assessments, in vivo studies in animal models (e.g., rats, mice, dogs) are conducted to understand how a compound and its metabolites are distributed, metabolized, and excreted in a whole organism. Biological samples such as plasma, urine, and feces are collected over time and analyzed, typically using mass spectrometry, to identify and quantify the parent drug and its metabolites. This provides a comprehensive picture of the drug's fate in the body. However, no such in vivo metabolic profiles for peptidomimetics incorporating this compound are documented in available scientific literature.

Elucidation of Specific Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, Proteases)

Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. For many small molecule drugs, the Cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, plays a major role in metabolism. googleapis.com For peptidomimetics, proteases are also a primary concern. google.comgoogle.com

Studies to elucidate the involved enzyme systems often use recombinant human CYP enzymes or specific chemical inhibitors in in vitro assays. While the dichlorophenyl moiety on the compound suggests potential interaction with CYP enzymes, no specific studies have been published to confirm this or to identify the specific proteases that may or may not degrade peptidomimetics containing this residue.

Advanced Analytical and Characterization Methodologies for Peptidomimetics Containing 3 Amino 4 3,4 Dichlorophenyl Butyric Acid

High-Resolution Mass Spectrometry-Based Characterization (e.g., LC-MS/MS, ESI-MS)

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the definitive identification and structural elucidation of peptidomimetics containing 3-Amino-4-(3,4-dichlorophenyl)butyric acid. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are indispensable for confirming the molecular weight and sequence of these synthetic molecules with high accuracy and sensitivity. labcompare.com

In a typical workflow, the peptidomimetic is first purified by liquid chromatography and then introduced into the mass spectrometer. ESI is a soft ionization technique that allows the generation of intact molecular ions, often with multiple charges, which is particularly advantageous for analyzing larger peptidomimetic structures. The high-resolution capabilities of modern mass analyzers, such as time-of-flight (TOF) or Orbitrap, enable the determination of the monoisotopic mass with a high degree of precision, typically to within a few parts per million (ppm). This level of accuracy is crucial for confirming the elemental composition of the synthesized peptidomimetic and distinguishing it from other potential byproducts.

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the precursor ion. The resulting fragment ions are then analyzed to deduce the sequence of amino acid residues and the location of the this compound moiety within the peptidomimetic backbone. The characteristic isotopic pattern of the two chlorine atoms in the dichlorophenyl group serves as a unique signature that can be readily identified in the mass spectrum, aiding in the confirmation of its presence.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Hypothetical Peptidomimetic Containing this compound

| Parameter | Value |

| Ionization Mode | ESI-Positive |

| Mass Analyzer | Q-TOF |

| Theoretical Mass [M+H]⁺ | Value dependent on the full peptidomimetic sequence |

| Observed Mass [M+H]⁺ | Value dependent on the full peptidomimetic sequence |

| Mass Accuracy (ppm) | < 5 ppm |

| Key MS/MS Fragment Ions | Fragments corresponding to the loss of specific residues and the characteristic dichlorophenyl-containing fragment |

Spectroscopic Techniques for Conformational and Structural Analysis (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy)

Understanding the three-dimensional structure of a peptidomimetic is critical as it directly relates to its biological function. Spectroscopic techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the conformational landscape of these molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed, atom-level picture of the peptidomimetic's structure and dynamics. Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the resonances of individual protons and to identify through-bond and through-space correlations between them. NOE data is particularly valuable as it provides distance constraints between protons that are close in space, which can be used to calculate a three-dimensional model of the peptidomimetic's preferred conformation in solution. The presence of the dichlorophenyl group can introduce unique chemical shifts in the NMR spectrum, which can be used as probes to monitor its environment and interactions within the molecule.

Table 2: Representative NMR Parameters for a Peptidomimetic with this compound

| NMR Parameter | Observation |

| ¹H Chemical Shifts (ppm) | Dispersed amide proton signals indicative of a folded structure. Aromatic signals corresponding to the dichlorophenyl ring. |

| ¹³C Chemical Shifts (ppm) | Characteristic shifts for the carbonyl and alpha-carbon of the amino acid residues. |

| Key NOE Correlations | Inter-residue NOEs defining the spatial proximity of amino acids and the orientation of the dichlorophenyl side chain. |

| Temperature Coefficients | Values for amide protons can indicate their involvement in intramolecular hydrogen bonds. |

Chromatographic Purity and Homogeneity Assessment (e.g., High-Performance Liquid Chromatography, Fluorescent Size Exclusion Chromatography)

Ensuring the purity and homogeneity of a synthesized peptidomimetic is a critical quality control step. Chromatographic techniques are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of synthetic peptides and peptidomimetics. nih.gov Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly effective. A sample of the peptidomimetic is injected onto a column packed with a nonpolar stationary phase and eluted with a gradient of increasing organic solvent. The purity is determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram. The high resolution of HPLC allows for the separation of the target peptidomimetic from closely related impurities, such as deletion sequences or incompletely deprotected products.

Fluorescent Size Exclusion Chromatography (FSEC) can be employed to assess the homogeneity and oligomeric state of peptidomimetics, especially when they are designed to form higher-order structures. In this technique, the peptidomimetic can be fluorescently labeled, and its elution profile from a size-exclusion column is monitored. This provides information about its apparent molecular weight and whether it exists as a monomer, dimer, or larger aggregate in solution.

Table 3: Typical HPLC Purity Analysis Parameters

| Parameter | Condition/Value |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Detection Wavelength | 214 nm and 280 nm |

| Purity Specification | >95% |

Biophysical Methods for Stability and Folding Studies (e.g., Thermal Unfolding Curves)

The stability of a peptidomimetic is a crucial parameter, influencing its shelf-life and in vivo performance. Biophysical methods can be used to probe the stability and folding characteristics of these molecules.

Computational Chemistry and Molecular Modeling in the Study of 3 Amino 4 3,4 Dichlorophenyl Butyric Acid Containing Peptidomimetics

Molecular Dynamics Simulations for Conformational Landscape Exploration

Peptides are not static structures; they exist as an ensemble of different conformations. mdpi.com MD simulations model the interactions between all atoms in the system (the peptidomimetic, solvent, and any ions) to generate a trajectory of molecular motions. This trajectory allows researchers to map the conformational landscape, identifying the most stable and frequently adopted shapes (conformations) of the molecule. mdpi.com The introduction of the rigid 3,4-dichlorophenyl group is expected to reduce the number of accessible conformations, thereby lowering the entropic penalty upon binding to a target. nih.gov

The process involves placing the peptidomimetic structure in a simulated aqueous environment and calculating the forces between atoms using a chosen force field. By integrating Newton's equations of motion, the positions and velocities of atoms are updated over small time steps, simulating the natural dynamic behavior of the molecule. nih.govresearchgate.net Analysis of the resulting trajectory can reveal stable secondary structures, such as β-turns or helical motifs, and quantify the flexibility of different regions of the molecule through metrics like Root Mean Square Deviation (RMSD). mdpi.comnih.gov

| Parameter | Typical Value/Choice | Purpose |

| Software | GROMACS, AMBER, NAMD | Executes the simulation algorithms. |

| Force Field | CHARMM, AMBER, OPLS | A set of parameters describing the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules to simulate aqueous solution. |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation; longer times allow for sampling of larger conformational changes. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex. nih.gov This method is crucial for predicting the binding mode of peptidomimetics containing 3-Amino-4-(3,4-dichlorophenyl)butyric acid to their biological targets and for estimating the strength of the interaction.

The docking process involves sampling a large number of possible orientations of the peptidomimetic within the binding site of the target protein. Each orientation is then evaluated using a scoring function, which estimates the binding free energy. The lowest energy conformations are considered the most likely binding modes. nih.gov This analysis can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net

The 3,4-dichlorophenyl group of the amino acid can play a significant role in binding. Its aromatic ring can form favorable hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. Furthermore, the chlorine atoms can participate in halogen bonding, a specific type of noncovalent interaction that can enhance binding affinity and specificity. Docking studies help elucidate these potential interactions, guiding the design of analogs with improved potency. nih.gov

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions with 3,4-dichlorophenyl Group |

| Protease X | -9.8 | Tyr65, Val102, Asp120 | Hydrophobic interaction with Val102; Halogen bond with backbone carbonyl of Tyr65. |

| Receptor Y | -8.5 | Phe210, Trp214, Arg301 | π-π stacking with Phe210; Hydrophobic interactions. |

| STAT3 | -9.2 | Gln150, Leu178, Lys180 | Hydrophobic pocket interaction with Leu178. nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of molecules. researchgate.net For this compound and its corresponding peptidomimetics, these calculations provide fundamental information about electron distribution, molecular orbitals, and reactivity, which governs how the molecule interacts with its biological target. finechem-mirea.ru

By solving approximations of the Schrödinger equation, DFT can determine a molecule's electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Furthermore, these methods can generate a map of the molecular electrostatic potential (MEP), which shows the distribution of charge on the molecule's surface. This map is invaluable for predicting where the molecule is likely to engage in electrostatic or hydrogen bonding interactions. For the 3,4-dichlorophenyl moiety, calculations can reveal the electron-withdrawing effects of the chlorine atoms, influencing the charge distribution on the phenyl ring and impacting its interaction potential. mdpi.com

| Calculated Property | Significance | Implication for Peptidomimetic Design |

| HOMO-LUMO Energy Gap | Indicator of chemical reactivity and stability. | A larger gap suggests higher stability and lower reactivity. |

| Molecular Dipole Moment | Measures the overall polarity of the molecule. | Influences solubility and the ability to cross cell membranes. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecular surface. | Predicts sites for hydrogen bonding and electrostatic interactions with a receptor. |

| Atomic Charges | Quantifies the partial charge on each atom. | Helps in understanding intramolecular and intermolecular electrostatic interactions. |

De Novo Design Approaches for Novel Peptidomimetic Architectures

De novo design refers to computational methods that aim to create entirely new molecules with specific, desired properties. nih.gov These approaches are particularly valuable for designing novel peptidomimetic architectures that incorporate unnatural amino acids like this compound as foundational building blocks.

Instead of modifying an existing peptide, de novo design algorithms build new molecules from scratch. This can be done in several ways:

Fragment-based design: Small molecular fragments are computationally linked together within the constraints of a target's binding site to create a novel molecule. This compound can be used as a key fragment to impart specific structural or binding properties.

Structure-growing algorithms: A starting "seed" fragment is placed in the binding site, and the algorithm iteratively adds new atoms or functional groups to "grow" a molecule that optimally fits the pocket.

Generative models: Using artificial intelligence, these models learn the rules of chemical structure and stability from large databases of existing molecules and then generate new, chemically valid structures predicted to have high activity.

The inclusion of this compound in these design processes allows for the exploration of chemical space not accessible with natural amino acids. sigmaaldrich.comupc.edu Its defined stereochemistry and the rigid dichlorophenyl group can be used to create pre-organized structures that bind to targets with high affinity and specificity, leading to the discovery of innovative therapeutic candidates. nih.gov

Emerging Research Frontiers and Theoretical Implications

Engineering of Biological Systems for Expanded Unnatural Amino Acid Repertoires

The incorporation of unnatural amino acids (UAAs) into proteins through the engineering of biological systems is a rapidly advancing frontier. This technology allows for the creation of proteins with novel functions and properties. Methodologies such as stop codon suppression, coupled with evolved tRNA/tRNA-aminoacyl synthetases (AARSs), have enabled the site-specific incorporation of a wide array of UAAs into polypeptides produced by ribosomal synthesis. rochester.edu

While direct evidence for the incorporation of 3-Amino-4-(3,4-dichlorophenyl)butyric acid into proteins using these methods is not yet prevalent in published literature, its structural similarity to other UAAs that have been successfully incorporated suggests its potential. The key challenge lies in the evolution of a specific AARS that can recognize this particular amino acid and attach it to a corresponding tRNA. The presence of the dichlorophenyl ring offers a unique side chain for potential specific recognition by an engineered synthetase. The successful incorporation of this amino acid could lead to the development of proteins with tailored binding properties or enhanced stability, driven by the specific interactions of the chlorinated aromatic ring.

Table 1: Methodologies for Incorporating Unnatural Amino Acids

| Methodology | Description | Potential for this compound |

| Stop Codon Suppression | An amber stop codon (UAG) is repurposed to encode a UAA. This requires an orthogonal tRNA/AARS pair that does not cross-react with endogenous pairs. rochester.edu | High potential, contingent on the development of a specific AARS. |

| Frameshift Suppression | A four-base codon is used to direct the incorporation of the UAA, expanding the genetic code. | Also a viable strategy, requiring a corresponding engineered tRNA. |

| In Vitro Translation Systems | Chemically acylated tRNAs with the UAA are added to a cell-free protein synthesis system. rochester.edu | A direct method that bypasses the need for an evolved AARS in vivo. |

Application of Peptidomimetics as Chemical Probes for Fundamental Biological Processes

Peptidomimetics serve as powerful chemical probes to investigate fundamental biological processes, such as protein-protein interactions (PPIs). dtic.mil By mimicking the key binding motifs of a natural peptide, a peptidomimetic can be used to modulate and study the function of its target protein. The design of such probes often involves a structure-activity relationship (SAR) study to optimize binding and selectivity. dtic.mil

The compound this compound is an attractive building block for creating chemical probes. The dichlorophenyl moiety can participate in hydrophobic and halogen-bonding interactions within a protein's binding pocket, potentially leading to high affinity and selectivity. Research on inhibitors for proteases has shown that the presence of chlorine atoms on a phenyl ring can be crucial for inhibitory activity. dtic.mil By incorporating this amino acid into a peptide sequence, researchers can systematically probe the chemical and spatial requirements of a binding site.

For example, a library of small molecules or peptides containing this compound could be synthesized to probe the active site of enzymes or the interface of a PPI. The insights gained from how the dichlorophenyl group affects binding can guide the rational design of more potent and selective inhibitors or modulators. dtic.mil

Development of Advanced Delivery Strategies for Peptidomimetic Macrocycles

A significant challenge in the therapeutic application of peptidomimetics is their delivery to the target site within the body. Macrocyclization, the process of forming a cyclic peptide, is a widely used strategy to improve metabolic stability, cell permeability, and binding affinity. nih.govresearchgate.netuni-kiel.de Various chemical reactions are employed for macrocyclization, including lactam formation, ring-closing metathesis, and click chemistry. researchgate.net

Peptidomimetic macrocycles containing this compound can be designed to take advantage of these advanced strategies. The amino and carboxylic acid groups of the compound can participate in standard peptide bond formation, allowing for its seamless integration into a linear peptide precursor. Subsequent macrocyclization can be achieved through various means.

Table 2: Macrocyclization Strategies for Peptidomimetics

| Strategy | Reaction Type | Description |

| Lactamization | Amide bond formation | Head-to-tail or side-chain-to-side-chain cyclization. nih.gov |

| Ring-Closing Metathesis (RCM) | Olefin metathesis | Cyclization of peptides containing two terminal alkene-bearing amino acids. |

| Azide-Alkyne Cycloaddition | Click Chemistry | Formation of a stable triazole ring to link the peptide ends. nih.gov |

| Thioether Formation | Nucleophilic substitution | Reaction between cysteine residues and electrophilic linkers. researchgate.net |

Advanced delivery strategies for such macrocycles could involve their encapsulation in nanoparticles, conjugation to cell-penetrating peptides, or the use of prodrug approaches to enhance their pharmacokinetic properties. The specific properties conferred by the this compound residue, such as increased hydrophobicity, would need to be considered in the design of the delivery system.

Integration of Chemoenzymatic Synthesis for Complex Peptidomimetic Construction

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to construct complex molecules. nih.gov In the context of peptidomimetics, enzymes like proteases can be used in reverse to catalyze the formation of peptide bonds in a highly stereoselective manner, often under mild conditions and with minimal need for protecting groups. nih.gov

The synthesis of peptides containing this compound could benefit from a chemoenzymatic approach. For instance, a chemically synthesized dipeptide containing this unnatural amino acid could be enzymatically ligated to other peptide fragments to build a larger, more complex peptidomimetic. This strategy can be particularly useful for producing larger quantities of the target molecule without the extensive use of protecting group chemistry.

Researchers have successfully used enzymes like papain and tyrosinase for the synthesis of peptides and the modification of amino acid side chains. nih.govnih.gov The challenge in applying this to this compound would be to find an enzyme that can accommodate its bulky and electron-withdrawing side chain. However, with the increasing use of enzyme engineering and directed evolution, it is plausible that enzymes could be tailored for this purpose.

Future Perspectives in Peptidomimetic Research and Rational Design for Biological Discovery

The field of peptidomimetics is moving towards the creation of molecules with increasing complexity and specificity. The rational design of these molecules is heavily reliant on a deep understanding of the target's structure and the principles of molecular recognition. nih.govsemanticscholar.org Unnatural amino acids like this compound are at the forefront of this research, offering new chemical functionalities to explore.

Future research will likely focus on:

Combinatorial Libraries: The synthesis of large, diverse libraries of peptidomimetics containing this compound to screen for novel biological activities. nih.gov

Computational Modeling: The use of computational tools to predict the binding of these peptidomimetics to their targets and to guide their rational design.

Hybrid Molecules: The combination of peptidomimetic scaffolds with other pharmacophores to create hybrid molecules with dual or enhanced activities.

Targeted Therapeutics: The development of highly selective peptidomimetic drugs that target specific disease pathways with minimal side effects.

The unique properties of this compound make it a valuable tool in these future endeavors. Its incorporation into peptidomimetic scaffolds will undoubtedly contribute to the discovery of new chemical probes and therapeutic leads.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-(3,4-dichlorophenyl)butyric Acid, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer:

- Synthesis : The compound can be synthesized via Boc-protected intermediates, as demonstrated in the preparation of related analogs like Boc-(S)-3-Amino-4-(3,4-dichlorophenyl)butyric Acid . Key steps include coupling reactions using dichlorophenyl precursors and deprotection under acidic conditions.

- Analytical Validation : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, particularly - and -NMR to verify aromatic substitution patterns and amine functionality. High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (MS) should be employed to assess purity and molecular weight .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

Methodological Answer:

- Solubility Optimization : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in assay buffers (e.g., PBS). For aqueous instability, consider hydrochloride salt formulations, as seen in structurally similar compounds like 3-Amino-4-(4-hydroxyphenyl)butyric acid hydrochloride .

- Critical Parameters : Monitor pH-dependent solubility (test pH 5–8) and employ surfactants (e.g., Tween-20) for hydrophobic interactions. Dynamic Light Scattering (DLS) can assess colloidal stability .

Q. What are the primary degradation pathways of this compound under physiological conditions, and how can stability be assessed?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the amine group and oxidative cleavage of the dichlorophenyl moiety are common. Stability studies should mimic physiological conditions (37°C, pH 7.4) and use LC-MS to identify degradation products.

- Assessment Tools : Accelerated stability testing via thermal stress (40–60°C) and photostability studies under UV light. Reference safety data for related amino acids to design degradation protocols .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data across different cell lines for this compound?

Methodological Answer:

- Data Reconciliation : Validate assay conditions by standardizing cell passage numbers, serum batches, and incubation times. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC) to confirm target engagement.

- Mechanistic Insight : Perform transcriptomic profiling to identify cell line-specific expression of metabolizing enzymes (e.g., cytochrome P450) that may alter compound efficacy. Reference methodologies from studies on hydroxybenzoic acid analogs .

Q. How to optimize stereoselective synthesis to achieve high enantiomeric excess in derivatives of this compound?

Methodological Answer:

- Chiral Resolution : Employ asymmetric catalysis (e.g., Evans oxazolidinones) or enzymatic resolution with lipases. For Boc-protected intermediates, chiral HPLC with amylose-based columns can achieve >98% enantiomeric excess (ee) .

- Case Study : The synthesis of Boc-(R)-3-Amino-4-(3,4-dichlorophenyl)butyric Acid demonstrates the use of chiral auxiliaries and crystallization to enhance stereochemical purity .

Q. What computational methods are validated for predicting the binding affinity of this compound to neurological targets?

Methodological Answer: